molecular formula C8H16Cl2N2 B6207608 4-ethynyl-1-methylpiperidin-4-amine dihydrochloride CAS No. 2694729-34-3

4-ethynyl-1-methylpiperidin-4-amine dihydrochloride

Cat. No. B6207608
CAS RN: 2694729-34-3
M. Wt: 211.1
InChI Key:
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Description

4-ethynyl-1-methylpiperidin-4-amine dihydrochloride (4-EMPAD) is a synthetic compound that has been used in laboratory experiments for a variety of scientific research applications. 4-EMPAD is a white, odorless, crystalline powder that is soluble in water and ethanol. It is an analogue of the neurotransmitter dopamine, and its structure is similar to that of the neurotransmitter serotonin. 4-EMPAD has been studied for its potential use in the treatment of various diseases, such as Parkinson’s disease, depression, and anxiety.

Scientific Research Applications

4-ethynyl-1-methylpiperidin-4-amine dihydrochloride has been studied for its potential use in scientific research applications. It has been used in experiments to investigate the effects of dopamine on behavior, to study the effects of serotonin on behavior, and to study the effects of drugs on behavior. 4-ethynyl-1-methylpiperidin-4-amine dihydrochloride has also been used in experiments to investigate the effects of drugs on the brain, to study the effects of drugs on the cardiovascular system, and to study the effects of drugs on the immune system.

Mechanism of Action

4-ethynyl-1-methylpiperidin-4-amine dihydrochloride acts as an agonist at the dopamine and serotonin receptors, meaning that it binds to these receptors and activates them. This activation of the receptors is thought to be responsible for the effects of 4-ethynyl-1-methylpiperidin-4-amine dihydrochloride on behavior, brain function, and physiological processes.
Biochemical and Physiological Effects
4-ethynyl-1-methylpiperidin-4-amine dihydrochloride has been shown to increase levels of dopamine and serotonin in the brain, which can lead to a variety of biochemical and physiological effects. For example, 4-ethynyl-1-methylpiperidin-4-amine dihydrochloride has been shown to increase alertness, reduce anxiety, and improve motor skills. It has also been shown to reduce inflammation, improve sleep, and reduce pain.

Advantages and Limitations for Lab Experiments

4-ethynyl-1-methylpiperidin-4-amine dihydrochloride has several advantages for use in laboratory experiments. It is easy to synthesize, is relatively inexpensive, and has a high solubility in water and ethanol. Additionally, 4-ethynyl-1-methylpiperidin-4-amine dihydrochloride is a relatively stable compound, meaning that it is unlikely to degrade during storage or experimentation. However, 4-ethynyl-1-methylpiperidin-4-amine dihydrochloride is not suitable for use in experiments involving animals, as it has not been tested for safety in this context.

Future Directions

There are a number of potential future directions for research involving 4-ethynyl-1-methylpiperidin-4-amine dihydrochloride. These include further investigations into the effects of 4-ethynyl-1-methylpiperidin-4-amine dihydrochloride on behavior, brain function, and physiological processes; further research into the potential therapeutic uses of 4-ethynyl-1-methylpiperidin-4-amine dihydrochloride; and further research into the safety of 4-ethynyl-1-methylpiperidin-4-amine dihydrochloride for use in experiments involving animals. Additionally, research into the potential synergistic effects of 4-ethynyl-1-methylpiperidin-4-amine dihydrochloride with other drugs or compounds could be conducted. Finally, further research into the mechanisms of action of 4-ethynyl-1-methylpiperidin-4-amine dihydrochloride could be conducted in order to better understand how it affects biochemical and physiological processes.

Synthesis Methods

4-ethynyl-1-methylpiperidin-4-amine dihydrochloride can be synthesized via a variety of chemical reactions. One of the most commonly used methods is the reaction of 4-ethynyl-1-methylpiperidine with hydrochloric acid. This reaction produces 4-ethynyl-1-methylpiperidin-4-amine dihydrochloride dihydrochloride, which is then purified by recrystallization. Other methods of synthesis include the reaction of 4-ethynyl-1-methylpiperidine with sodium hydroxide and the reaction of 4-ethynyl-1-methylpiperidine with sodium chloride.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 4-ethynyl-1-methylpiperidin-4-amine dihydrochloride involves the reaction of 4-piperidone with ethynylmagnesium bromide followed by reduction with lithium aluminum hydride and subsequent quaternization with methyl iodide. The resulting compound is then reacted with hydrochloric acid to yield the dihydrochloride salt.", "Starting Materials": [ "4-piperidone", "ethynylmagnesium bromide", "lithium aluminum hydride", "methyl iodide", "hydrochloric acid" ], "Reaction": [ "4-piperidone is reacted with ethynylmagnesium bromide in anhydrous ether to yield 4-ethynyl-1-methylpiperidin-4-ol.", "4-ethynyl-1-methylpiperidin-4-ol is then reduced with lithium aluminum hydride in dry ether to yield 4-ethynyl-1-methylpiperidin-4-amine.", "4-ethynyl-1-methylpiperidin-4-amine is quaternized with methyl iodide in acetone to yield 4-ethynyl-1-methylpiperidin-4-amine methyl iodide salt.", "4-ethynyl-1-methylpiperidin-4-amine methyl iodide salt is then reacted with hydrochloric acid to yield 4-ethynyl-1-methylpiperidin-4-amine dihydrochloride salt." ] }

CAS RN

2694729-34-3

Molecular Formula

C8H16Cl2N2

Molecular Weight

211.1

Purity

0

Origin of Product

United States

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